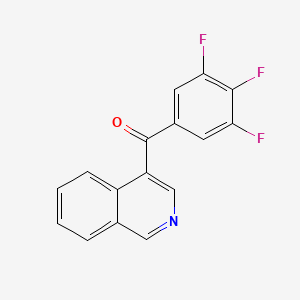

4-(3,4,5-Trifluorobenzoyl)isoquinoline

Description

4-(3,4,5-Trifluorobenzoyl)isoquinoline (CAS: 1187169-84-1) is a fluorinated isoquinoline derivative with a molecular weight of 287.24 g/mol and a purity of 97.0% . Its structure features an isoquinoline core substituted at the 4-position with a 3,4,5-trifluorobenzoyl group. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and binding affinity in drug design.

Properties

IUPAC Name |

isoquinolin-4-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3NO/c17-13-5-10(6-14(18)15(13)19)16(21)12-8-20-7-9-3-1-2-4-11(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQXZXKHOTWALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243734 | |

| Record name | 4-Isoquinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-84-1 | |

| Record name | 4-Isoquinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorobenzoyl)isoquinoline typically involves the reaction of isoquinoline with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Isoquinoline+3,4,5-Trifluorobenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorobenzoyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4,5-Trifluorobenzoyl)isoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorobenzoyl)isoquinoline is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluorobenzoyl group may enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Tetrahydroisoquinoline Derivatives

- Compound 6: (6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl)2,2,2-trifluoroacetate Molecular Weight: ~453.3 g/mol (estimated). Key Features: Incorporates a 3,4,5-trimethoxyphenyl group and a trifluoroacetate side chain. Synthesis: Produced via condensation of 3,4,5-trimethoxybenzaldehyde with a tetrahydroisoquinoline precursor under reflux . Comparison: Unlike 4-(3,4,5-Trifluorobenzoyl)isoquinoline, Compound 6 has a saturated isoquinoline ring and methoxy substituents. Methoxy groups are electron-donating, which may reduce bioavailability compared to fluorine’s electron-withdrawing effects .

Benzo[h]isoquinoline Derivatives

- Compound 5f: 4-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)benzo[h]isoquinoline Molecular Weight: 400.07 g/mol. Key Features: Chlorophenyl and trimethoxyphenyl substituents on a benzo[h]isoquinoline core. Synthesis: Derived from a base-promoted cyclization reaction . Comparison: The extended aromatic system in benzo[h]isoquinolines increases molecular weight and rigidity compared to this compound. Chlorine substituents offer moderate electron withdrawal, but fluorine’s higher electronegativity may enhance target interaction .

Triazolo[3,4-a]isoquinoline Derivatives

- 5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline Key Features: A triazole-fused isoquinoline with chlorophenyl and furyl groups. Comparison: The triazole ring introduces additional hydrogen-bonding capacity, differing from the benzoyl group in this compound.

SAR Highlights:

- Fluorine vs. Methoxy/Chloro : Fluorine’s small size and strong electronegativity optimize hydrophobic interactions and metabolic stability compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) groups .

- Side Chain Effects: In tetrahydroisoquinolines, aminoethyl or hydroxyethyl substituents influence cell cycle selectivity (e.g., G1 phase vs. 8N subphase), suggesting that this compound’s benzoyl group may offer distinct mechanistic advantages .

Biological Activity

4-(3,4,5-Trifluorobenzoyl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique chemical structure that includes an isoquinoline core substituted with a trifluorobenzoyl group. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that it induces apoptosis in various cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve:

- Activation of Caspases : The compound promotes the activation of caspases, which are crucial for the apoptotic process.

- Modulation of Bcl-2 Family Proteins : It alters the expression of Bcl-2 family proteins, contributing to the induction of apoptosis.

Case Study : A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through caspase activation and disruption of mitochondrial membrane potential.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. Key pharmacokinetic parameters include:

- Bioavailability : Estimated at over 50%.

- Half-life : Approximately 6 hours.

These characteristics indicate potential for therapeutic applications requiring multiple doses.

Toxicity Studies

Toxicity assessments reveal that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to evaluate long-term effects and safety profiles in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.